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Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-

Cat. No.: B13781824
M. Wt: 196.16 g/mol
InChI Key: LHZDMLHEVKKJHF-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Acetamide (B32628) Scaffolds in Chemical Biology

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that occupies a privileged position in the field of medicinal chemistry. rsc.orgnih.gov As an isostere of benzene, this nitrogen-bearing heterocycle is a core component in a vast number of pharmaceuticals and agrochemicals. nih.govresearchgate.net Approximately 14% of N-heterocyclic drugs approved by the FDA contain a pyridine moiety, a testament to its importance. nih.gov The inclusion of a pyridine scaffold in a drug molecule can enhance its biochemical potency, improve metabolic stability, and favorably modify its pharmacokinetic and pharmacodynamic profiles. researchgate.net Pyridine derivatives are integral to a wide array of clinically significant agents, including treatments for cancer, tuberculosis, and HIV/AIDS. researchgate.net

Pyridine-based structures are not only prevalent in synthetic drugs but are also found in natural products like certain alkaloids and vitamins. nih.gov The versatility of the pyridine ring allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. rsc.org When combined with an acetamide functional group, the resulting scaffold offers additional opportunities for molecular interactions, particularly hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. The exploitation of multiple binding sites on scaffolds such as pyridine-2,6-dicarboxamide has enabled the design of various functional materials, including sensors and derivatives with catalytic and biological activities. researchgate.net Researchers have demonstrated that the presence of a simple 2-aminopyridine molecule can bestow significant medicinal properties upon a target molecule. researchgate.net This inherent potential of pyridine-based scaffolds provides a solid foundation for their exploration in chemical biology and drug discovery.

Rationale for Dedicated Academic Inquiry into Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-

The specific focus on Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- is driven by a logical combination of structurally significant components: the 2-aminopyridine core, a strategically placed nitro group, and an N-acetamide side chain. Each of these fragments has a well-documented history of contributing to biological activity, making their combination a compelling subject for academic investigation.

The starting material for this compound is 2-amino-5-nitropyridine (B18323), a pivotal building block in organic synthesis. guidechem.cominnospk.com This precursor is widely used as an intermediate in the industrial production of pharmaceuticals, particularly those targeting central nervous system disorders and cancer, as well as agrochemicals like herbicides and fungicides. guidechem.com The synthetic accessibility of this starting material makes the production of derivatives like Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- feasible for research purposes.

The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. Aromatic nitro compounds are foundational to many established drugs. nih.gov In various molecular frameworks, the presence of a nitro group has been associated with enhanced biological activity, including anticancer and antimicrobial effects. nih.govnih.gov For instance, studies have shown that nitro-containing derivatives can exhibit remarkable inhibitory activity against cancer cell lines. nih.gov

The acetamide moiety [-NHC(=O)CH3] is a common feature in many biologically active compounds. Acetamide derivatives have been investigated for a range of applications, including as potential enzyme inhibitors and herbicides. The reaction of the amino group of 2-amino-5-nitropyridine with reagents like chloroacetyl chloride is a known synthetic route, paving the way for the creation of the acetamide linkage in the target compound. nih.gov Therefore, the rationale for investigating Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- is based on the principle of molecular hybridization, combining known bioactive pharmacophores to explore the potential for novel or enhanced biological activity.

Overview of Research Trajectories and Scholarly Objectives for the Compound

The primary scholarly objectives for Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- are centered on the synthesis and evaluation of its potential biological activities. Research trajectories are largely guided by the known activities of its constituent parts and related molecules.

Enzyme Inhibition: A significant avenue of research is the compound's potential as an enzyme inhibitor. Derivatives of nitropyridines have been synthesized and evaluated for the inhibition of key enzymes like Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), urease, and chymotrypsin. nih.gov Acetamide structures have also been explored as inhibitors of enzymes such as acetylcholinesterase (AChE). Computational docking studies are often employed to predict the binding affinity of such compounds to specific biological targets, guiding the development of potential anti-inflammatory agents.

Table 1: Enzyme Inhibition by Related Nitropyridine Derivatives

Compound Class Target Enzyme Reported Activity (IC₅₀)
2-Chloro-5-methyl-3-nitropyridine Derivatives Janus kinase 2 (JAK2) 8.5–12.2 µM
2,6-Dichloro-3-nitropyridine Derivatives Glycogen synthase kinase-3 (GSK3) 8 nM
5-Nitropyridin-2-yl Derivative of Meldrum's Acid Chymotrypsin 8.67 ± 0.1 μM
5-Nitropyridin-2-yl Derivative of Meldrum's Acid Urease 29.21 ± 0.98 μM

Data sourced from studies on various nitropyridine derivatives. nih.gov

Anticancer Activity: Given that 2-amino-5-nitropyridine is an intermediate for cancer treatments and that nitro-containing compounds often exhibit cytotoxicity, a major research trajectory is the evaluation of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- for anticancer properties. guidechem.comnih.gov For example, nitropyridine-linked thiazolidinone derivatives have shown high selectivity and potent activity against specific cancer cell lines. nih.gov Research objectives include in-vitro screening against a panel of cancer cells to determine the compound's potency and selectivity.

Table 2: Anticancer Activity of Related Nitropyridine Compounds

Compound Cancer Cell Line Reported Activity (IC₅₀)
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R = OMe) MCF-7 (Breast Cancer) 6.41 μM
Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, Piperidine derivative) HepG2 (Liver Cancer) 7.63 μM

Data sourced from research on nitropyridine linked 4-arylidenethiazolidin-4-ones. nih.gov

Antimicrobial and Antiprotozoal Research: Pyridine derivatives are well-known for their antibacterial and antifungal properties. nih.govresearchgate.net Metal complexes containing 5-nitropyridin-2-yl fragments have demonstrated antimicrobial activity comparable to standard antibiotics like ciprofloxacin. nih.gov Furthermore, related heterocyclic acetamides, such as benzimidazole-acetamides, have shown promising activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis. mdpi.com This provides a strong basis for investigating the antimicrobial and antiprotozoal potential of the target compound.

Agrochemical Applications: The use of 2-amino-5-nitropyridine as a precursor for herbicides and fungicides points to a potential research trajectory in agrochemistry. guidechem.com Studies have indicated that some acetamide derivatives can inhibit weed growth by disrupting metabolic pathways. Therefore, scholarly objectives may include evaluating the compound for herbicidal or fungicidal activity against common agricultural pests.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O3 B13781824 Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]acetamide

InChI

InChI=1S/C7H8N4O3/c8-6(12)4-10-7-2-1-5(3-9-7)11(13)14/h1-3H,4H2,(H2,8,12)(H,9,10)

InChI Key

LHZDMLHEVKKJHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Derivatization of Acetamide, 2 5 Nitro Pyridin 2 Yl Amino

Retrosynthetic Analysis for the Target Scaffold and its Precursors

A retrosynthetic analysis of Acetamide (B32628), 2-[(5-nitro-pyridin-2-YL)amino]- provides a logical framework for planning its synthesis. The primary disconnection strategy involves severing the C-N bond between the exocyclic nitrogen and the methylene (B1212753) carbon of the acetamide group. This approach simplifies the target molecule into two key synthons: the nucleophilic 2-amino-5-nitropyridine (B18323) and an electrophilic two-carbon unit, such as a 2-haloacetyl species.

Further deconstruction of the 2-amino-5-nitropyridine precursor points to two principal synthetic origins. The most direct route is the regioselective nitration of the commercially available 2-aminopyridine. orgsyn.orgsemanticscholar.org This electrophilic aromatic substitution is a standard transformation, though it requires careful control to favor the desired 5-nitro isomer over other potential products. orgsyn.org An alternative pathway involves the nucleophilic substitution of a halogen at the 2-position of a 5-nitropyridine ring, for instance, using 2-chloro-5-nitropyridine (B43025) as a starting material. This route is advantageous when precursor availability or regioselectivity concerns make direct nitration less favorable.

Development and Optimization of Novel Synthetic Routes

Building upon the retrosynthetic blueprint, the forward synthesis requires the development and optimization of each step to ensure efficiency, purity, and scalability.

Multistep Reaction Pathways and Conditions

The synthesis of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- is primarily achieved through a two-step sequence starting from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-nitropyridine The foundational step is the nitration of 2-aminopyridine. This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com The conditions must be carefully controlled to manage the exothermic nature of the reaction and to maximize the yield of the desired 5-nitro isomer while minimizing the formation of the 2-amino-3-nitropyridine (B1266227) byproduct. orgsyn.orgsemanticscholar.org Separation of these isomers can be challenging, making regiocontrol paramount. orgsyn.org

Key parameters for this nitration include reaction temperature, the ratio of acids, and the rate of addition. Optimal procedures often involve cooling the reaction mixture to below 10 °C during the addition of the nitrating agent, followed by a period of stirring at controlled temperatures to drive the reaction to completion. chemicalbook.com

Step 2: N-Alkylation of 2-Amino-5-nitropyridine The second stage involves the formation of the C-N bond to append the acetamide side chain. This is accomplished via the N-alkylation of 2-amino-5-nitropyridine with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide. This nucleophilic substitution reaction is typically conducted in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct.

Reagent 1Reagent 2BaseSolventConditionsYield
2-Amino-5-nitropyridine2-ChloroacetamideK₂CO₃Acetonitrile (B52724)RefluxModerate to High
2-Amino-5-nitropyridine2-BromoacetamideNaHDMF0 °C to RTHigh
2-Amino-5-nitropyridine2-ChloroacetamideEt₃NDichloromethaneRoom TemperatureModerate

Alternative Route to Precursor: An alternative synthesis for the 2-amino-5-nitropyridine intermediate starts from 2-chloro-5-nitropyridine. This method involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by ammonia (B1221849) or an ammonia equivalent. This pathway can offer high yields and avoids the issue of isomer separation encountered in the direct nitration of 2-aminopyridine. google.com

Catalysis in the Formation of the Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- Core

Catalysis can play a significant role in optimizing the synthesis of the core structure, particularly in the C-N bond-forming steps. For instance, in the synthesis of the 2-amino-5-nitropyridine precursor from 2-halo-5-nitropyridines, copper-catalyzed methods, such as the Ullmann condensation, can facilitate the amination reaction under milder conditions than uncatalyzed SNAr reactions. researchgate.netmdpi.com Modern palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, also represent powerful tools for forming the C-N bond between the pyridine (B92270) ring and the amino group, offering broad substrate scope and high functional group tolerance. researchgate.net

In the final N-alkylation step, while often proceeding without a catalyst, phase-transfer catalysis could be employed to enhance reaction rates, especially in biphasic reaction systems. This technique can improve the interaction between the ionic nucleophile (the deprotonated aminopyridine) and the alkylating agent. Furthermore, recent advancements in copper-catalyzed fragment-assembling strategies for pyridine synthesis present novel, albeit more complex, avenues for constructing the core heterocyclic system from simpler starting materials. acs.org

Green Chemistry Principles in Synthetic Design and Process Intensification

Applying green chemistry principles to the synthesis of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- can reduce its environmental impact. Key areas of focus include the choice of solvents, atom economy, and process efficiency.

The traditional nitration step generates a significant amount of acidic waste. Alternative nitrating systems and solvent choices are areas for green improvement. researchgate.net For example, using solid-supported reagents or exploring solvent-free reaction conditions could mitigate waste production. ijarsct.co.inrasayanjournal.co.in

Targeted Functionalization and Derivatization Strategies

The scaffold of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- presents multiple sites for chemical modification. Targeted derivatization is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in various applications. nih.govnih.gov

Introduction of Substituents for Structure-Activity Relationship (SAR) Exploration

Systematic modification of the parent structure allows for the fine-tuning of its physicochemical and biological properties. SAR studies on related pyridine derivatives have shown that the introduction of specific functional groups can significantly impact their activity. nih.govresearchgate.net

The primary points for derivatization on the Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- scaffold include:

The Pyridine Ring: The nitro group at the C5 position is a key functional handle. It can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. The hydrogen atoms at the C3, C4, and C6 positions are also potential sites for substitution, although this would typically require starting with a pre-functionalized pyridine precursor.

The Acetamide Moiety: The terminal amide (–CONH₂) can be functionalized. For instance, N-alkylation or N-arylation can be achieved by using substituted 2-haloacetamides in the initial synthesis.

The Amino Linker: The secondary amine linking the pyridine and the acetyl group can also be a site for modification, though this is often more synthetically challenging.

The following table outlines potential derivatization strategies for SAR exploration:

Derivatization SiteSynthetic StrategyPotential New Functional GroupsRationale for SAR
Pyridine C5-NO₂ Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂, Fe/HCl)Amino (-NH₂)Introduces a basic, nucleophilic site; allows for further amide or sulfonamide formation. nih.gov
Pyridine C3, C4, C6 Start with substituted 2-aminopyridines (e.g., 4-methyl-2-aminopyridine)Alkyl, Halogen, MethoxyModulates electronics and lipophilicity of the pyridine ring. researchgate.netmdpi.com
Acetamide -NH₂ Use of N-substituted 2-chloroacetamides (e.g., 2-chloro-N-methylacetamide)N-alkyl, N-aryl, N-heterocyclyl amidesAlters hydrogen bonding capacity and steric profile. aun.edu.eg
Amino Linker -NH- N-methylation prior to coupling or post-synthetic modificationN-methylamino (-N(CH₃)-)Removes hydrogen bond donor capability and increases lipophilicity.

Through such targeted modifications, libraries of analogues can be generated to systematically probe the structural requirements for desired properties, guiding the design of more advanced and specialized compounds.

Synthesis of Conjugates and Bioconjugates for Advanced Biological Probes

The synthesis of conjugates and bioconjugates of "Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-" would likely involve the strategic modification of its structure to incorporate reactive linkers or functional groups suitable for attachment to biological macromolecules such as proteins, peptides, or nucleic acids. These advanced biological probes are instrumental in studying biological processes with high specificity and sensitivity.

A plausible synthetic route for creating such bioconjugates could involve the hydrolysis of the acetamide group to the corresponding amine, which can then be coupled to a variety of linker molecules. These linkers might contain terminal groups such as N-hydroxysuccinimide (NHS) esters, maleimides, or alkynes, which can readily react with functional groups on biomolecules. For instance, an NHS ester-functionalized derivative could be used to label proteins on their lysine (B10760008) residues.

Another potential strategy involves the functionalization of the pyridine ring, although this is generally more challenging due to the electron-withdrawing nature of the nitro group which deactivates the ring towards electrophilic substitution. However, nucleophilic aromatic substitution could be a viable pathway under specific conditions.

The ultimate goal of these synthetic endeavors is to produce bioconjugates that retain the core properties of the parent molecule while gaining the ability to interact with and report on biological systems. These probes could be designed for applications in fluorescence microscopy, flow cytometry, or targeted drug delivery.

Methodological Aspects of Advanced Structural Elucidation and Purity Assessment

The rigorous characterization and purity assessment of "Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-" and its derivatives are paramount to ensure the reliability and reproducibility of scientific findings. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

Chromatographic Separation and Analysis Techniques for Compound Purity

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of "Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-". Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the separation and quantification of organic molecules of similar polarity.

The development of a robust HPLC method would involve the optimization of several parameters, including the choice of the stationary phase (e.g., C18 column), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727) with potential pH modifiers), the flow rate, and the detection wavelength. The nitro-aromatic nature of the compound suggests strong UV absorbance, making a UV detector a suitable choice for detection. The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.

Illustrative HPLC Method Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

This table represents a typical starting point for method development and is not based on experimentally verified data for this specific compound.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Characterization (e.g., ¹H/¹³C NMR, FT-IR, Mass Spectrometry)

The unambiguous structural elucidation of "Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-" relies on a suite of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would similarly provide information on the carbon skeleton of the molecule.

Illustrative ¹H NMR Data:

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.9 d 1H Proton on pyridine ring
~8.2 dd 1H Proton on pyridine ring
~7.0 d 1H Proton on pyridine ring
~7.8 s (br) 1H NH
~4.2 s 2H CH₂

This table is a hypothetical representation of an expected ¹H NMR spectrum and is not based on actual experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies would be expected for the N-H bonds of the amine and amide, the C=O of the amide, and the N-O bonds of the nitro group.

Illustrative FT-IR Data:

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Medium N-H stretch (amine/amide)
~1680 Strong C=O stretch (amide)
~1520, ~1340 Strong N-O asymmetric & symmetric stretch (nitro)

This table provides expected vibrational frequencies for the functional groups present and is not derived from measured spectra of the compound.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Illustrative Mass Spectrometry Data:

m/z Interpretation
[M+H]⁺ Molecular ion peak
[M-CH₂CO]⁺ Loss of ketene

This table illustrates potential fragmentation patterns and is not based on experimental mass spectrometric data.

Computational and Theoretical Investigations of Acetamide, 2 5 Nitro Pyridin 2 Yl Amino

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These in silico methods provide insights that are often complementary to experimental data, explaining molecular behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Acetamide (B32628), 2-[(5-nitro-pyridin-2-YL)amino]-, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves calculating the potential energy of the molecule at various atomic arrangements to find the one with the lowest energy.

Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. Such calculations would reveal the planarity of the pyridine (B92270) ring, the orientation of the nitro group, and the conformation of the acetamide side chain. Furthermore, energetic properties like the total energy, heat of formation, and vibrational frequencies would be computed. Vibrational analysis is crucial to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). While specific data for the title compound is unavailable, studies on similar heterocyclic compounds routinely employ DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve reliable results.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- This table is for illustrative purposes to show the type of data that would be generated from DFT calculations.

ParameterBond/AngleCalculated Value
Bond Length C-N (Pyridine-Amino)Data not available
N-O (Nitro)Data not available
C=O (Acetamide)Data not available
Bond Angle O-N-O (Nitro)Data not available
C-N-C (Pyridine-Amino-Sidechain)Data not available
Dihedral Angle C-C-N-C (Pyridine-Amino)Data not available

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

An FMO analysis of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- would map the distribution of these orbitals across the molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a large gap implies high stability and low reactivity. For this molecule, it would be expected that the nitro group and pyridine ring would significantly influence the energies and localizations of the HOMO and LUMO.

Additionally, the analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting how the molecule would interact with other molecules, particularly in biological systems.

Table 2: Predicted Frontier Molecular Orbital Properties This table illustrates the expected outputs from an FMO analysis.

PropertyPredicted ValueSignificance
HOMO EnergyData not availableElectron-donating ability
LUMO EnergyData not availableElectron-accepting ability
HOMO-LUMO GapData not availableChemical reactivity and stability

Prediction of Reactivity Descriptors and Non-Linear Optical (NLO) Properties

Based on the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated. These descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of the molecule's reactivity. The principle of maximum hardness suggests that molecules tend to arrange their electronic structure to be as chemically hard (unreactive) as possible.

Furthermore, computational methods can predict the Non-Linear Optical (NLO) properties of a molecule. Molecules with large dipole moments, extensive π-conjugated systems, and strong electron-donating and electron-accepting groups, such as Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, are potential candidates for NLO materials. Calculations would focus on determining the first-order hyperpolarizability (β), a key indicator of NLO activity. Theoretical studies on similar pyridine derivatives have shown that the presence of nitro groups can enhance NLO properties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules, which is particularly relevant for predicting biological activity.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, docking studies would involve selecting a specific protein target and computationally placing the molecule into its active site. The output of a docking simulation is a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Without experimental data suggesting a biological target, any such study would be purely exploratory.

Table 3: Illustrative Molecular Docking Results Template This table shows the typical data generated from a molecular docking study against a hypothetical protein target.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical KinaseData not availableData not availableData not available
Hypothetical ReceptorData not availableData not availableData not available

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems. By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of a ligand and the stability of a ligand-protein complex.

If a promising binding pose were identified through molecular docking for Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, an MD simulation would be the next step. This would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. The simulation would reveal how the ligand's conformation changes within the binding site and whether the key interactions predicted by docking are maintained over time. Key analyses of an MD trajectory include the root-mean-square deviation (RMSD) to assess stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly in the absence of a three-dimensional structure of the biological target. nih.gov This approach focuses on identifying the essential steric and electronic features of a molecule that are necessary for its interaction with a specific receptor and subsequent biological response. frontiersin.org For a molecule like Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, a pharmacophore model would be constructed by analyzing a set of known active and inactive structural analogues.

The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.orgmdpi.com For the title compound, key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the acetyl group, as well as the pyridine nitrogen.

Hydrogen Bond Donors: The amine hydrogen.

Aromatic Ring: The 5-nitropyridine ring system.

These features are mapped in three-dimensional space to create a pharmacophore model. This model then serves as a 3D query for screening large virtual databases to identify novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. mdpi.com This ligand-based approach allows researchers to move from a known active molecule to diverse new chemical entities with potentially improved properties, guiding the lead optimization process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov QSAR models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. mdpi.com

Development of Predictive Models for In Vitro Biological Endpoints

The initial step in developing a QSAR model is the compilation of a dataset of compounds with experimentally determined biological activity for a specific in vitro endpoint (e.g., enzyme inhibition, receptor binding affinity). For compounds related to Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, this could involve assessing their inhibitory activity against a particular kinase or their cytotoxic effects on a cancer cell line. nih.gov

Once the data is collected, the dataset is typically divided into a training set and a test set. mdpi.com The training set is used to build the QSAR model by establishing a relationship between the molecular descriptors and the biological activity. The test set, which contains compounds not used in model development, is then used to validate the predictive power of the model. wikipedia.org A robust QSAR model should accurately predict the activity of the compounds in the test set. mdpi.com Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are employed to generate these predictive models. derpharmachemica.comslideshare.netscholarsresearchlibrary.com

Descriptor Generation and Statistical Validation of QSAR Models

A crucial aspect of QSAR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com Descriptors can be categorized into several classes:

Topological (2D) descriptors: These describe the atomic connectivity within the molecule, such as molecular weight, connectivity indices, and atom counts. hufocw.org

Geometrical (3D) descriptors: These relate to the three-dimensional shape of the molecule, including molecular surface area and volume. hufocw.org

Electronic descriptors: These quantify the electronic properties, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comhufocw.orgresearchgate.net For nitroaromatic compounds, LUMO energy is often a key descriptor related to their biological activity. researchgate.net

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. researchgate.net

The table below illustrates the types of descriptors that would be generated for a QSAR study of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- and its analogues.

Descriptor ClassExample DescriptorPotential Significance
Topological Molecular WeightRelates to size and overall bulk.
Wiener IndexDescribes molecular branching.
Electronic LUMO EnergyOften correlated with the reactivity of nitroaromatic compounds. researchgate.net
Dipole MomentInfluences polar interactions with the biological target.
Quantum-Chemical Partial Atomic ChargesIndicates sites for electrostatic interactions.

After generating descriptors and building a model, rigorous statistical validation is essential to ensure its reliability and predictive capability. wikipedia.org Key statistical parameters used for validation include:

Coefficient of determination (R²): Measures the goodness-of-fit of the model for the training set. A value closer to 1 indicates a better fit. mdpi.com

Cross-validated coefficient of determination (Q²): Assessed through methods like leave-one-out cross-validation, it measures the internal predictive ability and robustness of the model. wikipedia.orgderpharmachemica.com

External validation (R²_pred): Calculated using the test set, this parameter is a true measure of the model's ability to predict the activity of new compounds. nih.govbasicmedicalkey.com

A statistically valid QSAR model will have high values for R², Q², and R²_pred, indicating that it is not a result of chance correlation and can be reliably used for predictions. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. steeronresearch.com By predicting properties related to absorption, distribution, metabolism, and excretion, researchers can identify and address potential liabilities before significant resources are invested in a compound. nih.govauctoresonline.org

Computational Models for Predictive Absorption and Distribution

Computational models for predicting absorption often evaluate a compound's ability to cross biological membranes, such as the intestinal wall. researchgate.net Key parameters predicted by these models include:

Aqueous Solubility: The ability of a compound to dissolve in water, which is crucial for absorption.

Intestinal Permeability: Often modeled using Caco-2 cell permeability assays, this predicts the rate at which a compound can pass through the intestinal epithelium. auctoresonline.org

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its distribution and availability to reach the target site. nih.gov

Distribution properties, such as the volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB), are also predicted using computational models. These models typically rely on descriptors like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net The table below provides an illustrative in silico ADME profile for a compound like Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-.

ADME PropertyPredicted ValueImplication
LogP 1.5 - 2.5Moderate lipophilicity, favorable for absorption.
Aqueous Solubility Low to ModerateMay require formulation strategies to improve bioavailability.
Caco-2 Permeability Moderate to HighSuggests good potential for intestinal absorption. auctoresonline.org
Plasma Protein Binding > 80%High binding may limit the free concentration of the drug.
Blood-Brain Barrier Permeation LowLikely to have limited central nervous system effects.

In Silico Metabolic Stability and Excretion Pathway Prediction

Predicting a compound's metabolic fate is crucial for understanding its duration of action and potential for forming reactive or toxic metabolites. news-medical.net In silico models can predict:

Sites of Metabolism (SOMs): These models identify the atoms or functional groups on a molecule that are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. pensoft.net For Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, potential metabolic sites could include the acetyl group (hydrolysis) or the aromatic ring (hydroxylation).

CYP Inhibition/Induction: Models can predict whether a compound is likely to inhibit or induce specific CYP isoforms (e.g., CYP3A4, CYP2D6), which is important for assessing the potential for drug-drug interactions. mdpi.com

Metabolic Stability: This is an estimate of how quickly a compound will be cleared by metabolic processes. Compounds with low metabolic stability may have a short half-life in the body. mdpi.com

Prediction of excretion pathways involves determining whether a compound is likely to be eliminated primarily through the kidneys (renal excretion) or the liver (biliary excretion). This is often related to the compound's molecular weight and polarity. While direct prediction of excretion pathways is complex, ADME models can provide valuable insights to guide further experimental studies. nih.govnews-medical.net

Predictive Approaches for In Silico Toxicity Profiling

Computational, or in silico, toxicology has emerged as a crucial component in the early stages of drug discovery and chemical safety assessment. By leveraging computational models, it is possible to predict the potential toxicity of a chemical compound, such as Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, thereby minimizing the need for extensive animal testing and reducing the costs associated with experimental assays. These predictive models are built upon large datasets of known chemical structures and their corresponding toxicological data, utilizing algorithms to identify structure-toxicity relationships.

The predictive toxicity profiling of a novel compound like Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- would typically involve a battery of in silico tests to assess a range of toxicological endpoints. These predictions are generally based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural or physicochemical properties of a molecule with its biological activity, in this case, toxicity.

For a compound with a nitro-aromatic scaffold, such as Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, key areas of toxicological concern often include genotoxicity, carcinogenicity, and organ-specific toxicities. Predictive models for these endpoints would analyze the molecule for specific structural alerts, which are molecular substructures known to be associated with a particular type of toxicity. For example, the presence of the nitro group on the pyridine ring is a well-known structural alert for potential mutagenicity and carcinogenicity, as it can be metabolically reduced to reactive intermediates that can interact with DNA.

A comprehensive in silico toxicity assessment of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- would likely employ a suite of commercially available and open-source predictive toxicology software. These platforms house a multitude of models for different endpoints. The predictions from these models are often presented with a level of confidence, indicating the reliability of the prediction based on the model's training data and the similarity of the query compound to the model's applicability domain.

The following table illustrates a hypothetical output from such predictive models for Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, based on its structural features and the known toxicities of related compounds. It is crucial to note that these are predictive values and would require experimental validation.

Toxicity EndpointPredicted OutcomeConfidence LevelBasis for Prediction
Ames MutagenicityPositiveHighPresence of nitro-aromatic group
Carcinogenicity (Rodent)Possible CarcinogenMediumStructural alerts (nitro-aromatic)
HepatotoxicityPotential HepatotoxicantMediumGeneral concern for nitroaromatic compounds
Developmental ToxicityEquivocalLowInsufficient data for related structures

The interpretation of these in silico predictions requires careful consideration of the models' limitations. The accuracy of any prediction is highly dependent on the quality and diversity of the data used to build the model. Therefore, in silico toxicity profiling serves as a valuable screening tool to prioritize compounds for further experimental testing and to guide the design of safer chemical entities, rather than a definitive assessment of a compound's toxicity.

Mechanistic Studies of Biological Activities in in Vitro and Cell Based Research Models

Cellular Pathway Modulation and Signal Transduction Research

Without specific research findings for "Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-", any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Antiproliferative Mechanisms in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

Derivatives of Acetamide (B32628), 2-[(5-nitro-pyridin-2-YL)amino]- have been investigated for their antiproliferative effects across various human cancer cell lines. The primary mechanisms identified involve the induction of cell cycle arrest and apoptosis.

Studies on related acetamide-bearing compounds have demonstrated significant cytotoxicity against several cancer cell lines. nih.gov For instance, in human bladder cancer T24 cells, related compounds have been shown to induce a concentration-dependent arrest of the cell cycle at the G2/M phase. mdpi.com This arrest is often accompanied by a notable increase in the population of cells in the apoptotic sub-G1 phase. mdpi.com The molecular mechanism behind this G2/M arrest involves the downregulation of key regulatory proteins such as cyclin A and cyclin B1. mdpi.com Concurrently, an upregulation of cyclin-dependent kinase (Cdk) inhibitors, like p21WAF1/CIP1, has been observed. mdpi.comebi.ac.uk This inhibitor complexes with Cdc2 and Cdk2, further halting cell cycle progression. mdpi.com

In addition to cell cycle disruption, the induction of apoptosis is a critical component of the antiproliferative activity. This programmed cell death is characterized by the activation of caspase cascades, including caspase-3, -8, and -9, leading to the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP). mdpi.com Some spiro[quinoline-4,2′- nih.govresearchgate.netnih.govthiadiazol]-5′-yl) acetamide derivatives have specifically been shown to induce cell death in MCF-7 breast cancer cells via G2/M phase arrest. researchgate.net Similarly, certain N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were found to inhibit the proliferation of nasopharyngeal carcinoma cells (NPC-TW01) by causing an accumulation of cells in the S phase of the cell cycle. nih.gov

The antiproliferative activity of thieno[2,3-d]pyrimidine (B153573) derivatives, which share structural similarities, has been evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC50 values in the nanomolar range. mdpi.commdpi.com The proposed mechanism for some of these related scaffolds involves interference with phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com

Table 1: Effects of Related Acetamide Derivatives on Cell Cycle Progression in Cancer Cell Lines

Compound Class Cell Line Effect Key Proteins Modulated
Genistein (Isoflavone) T24 (Bladder Cancer) G2/M Arrest Cyclin A/B1 (down), p21 (up) mdpi.com
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide NPC-TW01 (Nasopharyngeal) S Phase Accumulation Not specified nih.gov
N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govresearchgate.netnih.govthiadiazol]-5'-yl) acetamides MCF-7 (Breast Cancer) G2/M Arrest Not specified researchgate.net
Cdk4 Inhibitor NMuMG (Mammary Gland) G1 Arrest or Endoreplication Cdk4 nih.gov
Etoposide HeLa, NMuMG G2/M Checkpoint Halt DNA topoisomerase II nih.gov

Modulation of Inflammatory Mediators and Oxidative Stress Responses in Cells

The structural backbone of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- is found in various molecules investigated for their anti-inflammatory and antioxidant properties. These activities are primarily attributed to their ability to modulate key inflammatory pathways and mitigate oxidative stress.

In cellular models, derivatives have demonstrated the capacity to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages stimulated by agents like lipopolysaccharide (LPS). nih.gov This suggests an ability to interfere with inflammatory cascades at the cellular level. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are critical pro-inflammatory cytokines implicated in various inflammatory diseases. nih.gov Certain N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been shown to dually inhibit both TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells, a key process in inflammatory bowel disease. nih.gov This dual inhibition highlights a potent anti-inflammatory mechanism.

The antioxidant activity of these compounds is often evaluated using in vitro chemical assays, such as scavenging of the ABTS radical or the DPPH radical. nih.govnih.gov The ability to neutralize these stable free radicals indicates a potential to protect biological systems from oxidative damage. nih.govscispace.com Cellular-based antioxidant assays, which measure the inhibition of induced oxidative stress in cell lines like human retinal pigmented epithelium (ARPE-19) or the prevention of hemolysis in human erythrocytes, provide further evidence of their protective effects in a biological context. mdpi.com The mechanism often involves the direct scavenging of free radicals or the modulation of cellular antioxidant defense systems. nih.govmdpi.com

Table 2: Anti-inflammatory and Antioxidant Activities of Related Acetamide Structures

Compound Class Assay/Model Activity Mediators/Targets
Acetamide derivatives LPS-stimulated J774.A1 macrophages Inhibition of ROS and NO production ROS, NO nih.gov
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues Monocyte adhesion to colon epithelial cells Inhibition of cell adhesion TNF-α, IL-6 nih.gov
Various acetamide derivatives ABTS radical scavenging Antioxidant activity ABTS radical nih.gov
Benzoxazinic Nitrones DPPH scavenging assay Antioxidant activity DPPH radical mdpi.com
Various Antioxidants AAPH-induced erythrocyte hemolysis Inhibition of hemolysis Peroxyl radicals nih.govmdpi.com

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

Correlation of Structural Modifications with Observed Biological Responses

Structure-activity relationship (SAR) studies on compounds related to Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- have provided valuable insights into how specific structural changes influence their biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.

In the context of antiproliferative activity, modifications to various parts of the molecular scaffold have been explored. For thieno[2,3-b]pyridine (B153569) analogues, substitutions on the two phenyl rings are crucial for maximizing activity. mdpi.com Specifically, a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was found to be important for potent anti-proliferative effects against HCT116 and MDA-MB-231 cancer cell lines. mdpi.com Furthermore, the nature of the linker at the 5-position of the thienopyridine ring plays a significant role; compounds with shorter tethers, such as a secondary benzyl (B1604629) alcohol, maintained potent activity comparable to those with longer cinnamyl moieties. mdpi.com

For anti-inflammatory activity, SAR studies of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues revealed a positive linear relationship between the inhibition of TNF-α-induced and IL-6-induced cellular adhesion. nih.gov This suggests that modifications affecting one pathway similarly impact the other. The introduction of different amide scaffolds led to analogues with significantly improved inhibitory activity compared to the parent compound and established drugs like tofacitinib. nih.gov

In the antimicrobial domain, the substitution pattern on the pyridine (B92270) ring is critical. For a series of 2-amino-5-substituted pyridine derivatives, the position of substitution significantly influenced fungicidal and bactericidal activity. researchgate.net Similarly, for N-thiazolylcarboxamides, the replacement of a 2-aminothiazole (B372263) (2-AMT) moiety with its 2-aminooxazole (2-AMO) isostere led to a profound increase in antimycobacterial activity, alongside improved water solubility. mdpi.com

Identification of Key Pharmacophoric Elements and Their Influence on Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the class of compounds related to Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, several key pharmacophoric elements have been identified.

The Nitro-Substituted Aromatic Ring: The 5-nitro group on the pyridine ring is a critical feature. In many biologically active nitroaromatic compounds, this group acts as an electron-withdrawing element and is often crucial for the mechanism of action, particularly in antimicrobial contexts where it can be reduced to generate cytotoxic radicals within the target pathogen. nih.gov Its presence significantly influences the electronic properties of the entire molecule.

The Acetamide Linker: The -NH-C(=O)-CH2- linker provides a specific spatial arrangement and hydrogen bonding capability (both donor and acceptor sites). This linker connects the core heterocyclic system to other functionalities. Its flexibility, conferred by rotatable bonds, allows the molecule to adopt favorable conformations for binding to a target. mdpi.com Modifications of this linker, for instance by incorporating it into a more rigid ring system or altering its length, can drastically affect biological outcomes.

Terminal Substituents: The nature of the group attached to the acetamide or other parts of the scaffold is a primary determinant of potency and selectivity. For example, in antimicrobial 2-mercaptobenzothiazole (B37678) derivatives, the presence of specific aryl amines attached to the acetamide moiety, such as those with electron-donating or -withdrawing groups at particular positions, resulted in significantly enhanced antibacterial activity. nih.gov Similarly, for antiproliferative thienopyridines, tethered aromatic rings in the "western region" of the pharmacophore were shown to be important for activity. mdpi.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

Biological Activity Core Scaffold Key Modification Influence on Activity
Antiproliferative Thieno[2,3-b]pyridine 2-methyl-3-halogen on 2-arylcarboxamide ring Maximizes activity mdpi.com
Anti-inflammatory Pyridin-ol Amide scaffold modifications Improved dual inhibition of TNF-α/IL-6 nih.gov
Antimicrobial Pyridine Substitution position on the ring Influences fungicidal/bactericidal potency researchgate.net
Antimycobacterial Pyridinecarboxamide Isosteric replacement of thiazole (B1198619) with oxazole Increased activity and hydrophilicity mdpi.com
Analgesic Benzothiazole-acetamide Substituents on tetrazole ring Modulates analgesic properties nih.gov

Investigation of Antimicrobial and Antiparasitic Mechanisms in In Vitro Systems

Target Identification and Mechanism of Action in Bacterial and Fungal Strains

The antimicrobial potential of compounds structurally related to Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- has been demonstrated against a range of bacterial and fungal pathogens. In vitro studies have focused on determining their spectrum of activity and elucidating their mechanisms of action.

A key feature of many nitro-substituted heterocycles is their broad-spectrum activity. For example, a cocrystal of 2-amino-5-nitropyridine (B18323) showed higher in vitro antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria compared to its parent components. nih.gov The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial potency. For a series of 2-amino-5-substituted pyridine derivatives, one compound exhibited a particularly low MIC value of 0.039 µg·mL⁻¹ against S. aureus and B. subtilis. researchgate.net

The mechanism of action for these compounds can vary. For nitazoxanide, a related 5-nitrothiazole (B1205993) drug, the mechanism does not involve the metabolic reduction of the nitro group, which is common for many nitro-drugs. nih.gov Instead, its activity is linked to the non-competitive inhibition of pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of anaerobic bacteria and parasites. nih.gov By disrupting this pathway, the drug effectively halts the pathogen's energy production. nih.gov

Other potential targets include bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. Cystobactamids, a class of antibiotics, are thought to act by inhibiting these enzymes, which are essential for DNA replication, recombination, and repair in bacteria. mdpi.com This mode of action is distinct from many clinically used antibiotics, making such compounds promising candidates against multi-drug resistant (MDR) strains. mdpi.com For certain 2-mercaptobenzothiazole acetamide derivatives, docking studies have suggested that their antibacterial activity may stem from interactions with key bacterial enzymes, thus inhibiting their function. nih.gov

Table 4: In Vitro Antimicrobial Activity of Structurally Related Compounds

Compound Class/Derivative Target Organism(s) MIC (µg/mL) Putative Target/Mechanism
2-amino-5-substituted pyridine (cpd 2c) S. aureus, B. subtilis 0.039 researchgate.net Not specified researchgate.net
Cystobactamid derivatives Enterobacterales MIC50: 0.25 - 4 mdpi.com Bacterial type II topoisomerases mdpi.com
Chelocardin derivatives Enterobacterales, S. maltophilia 0.25 - 16 mdpi.com Not specified mdpi.com
2-Mercaptobenzothiazole acetamides (cpds 2b, 2i) E. coli, S. typhi, S. aureus, B. subtilis Close to standard (levofloxacin) nih.gov Not specified, docking suggests enzyme inhibition nih.gov
Nitazoxanide analogues H. pylori, C. jejuni, C. difficile Variable, some equipotent to parent drug nih.gov Pyruvate:ferredoxin oxidoreductase (PFOR) nih.gov
Cocrystal of 2-amino-5-nitropyridine S. aureus, E. coli, P. aeruginosa Not specified, but activity noted nih.gov DNA cleaving nih.gov

Antiviral and Antiparasitic Activity Mechanisms in Research Models

While direct mechanistic studies on the antiviral properties of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- are not extensively detailed in current literature, research on structurally related 5-nitro heterocyclic compounds provides significant insights into its likely antiparasitic mechanisms of action, particularly against protozoan parasites such as Trypanosoma cruzi. The presence of the 5-nitropyridine core is a critical feature, suggesting that its biological activity may align with that of other nitroaromatic compounds investigated for antiparasitic applications.

The proposed mechanisms in research models primarily revolve around two interconnected pathways: the inhibition of essential parasitic enzymes and the induction of oxidative stress through reductive activation of the nitro group.

Antiparasitic Activity Mechanisms

In vitro and cell-based research models suggest that the antiparasitic action of compounds structurally similar to Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- against T. cruzi (the causative agent of Chagas disease) may be attributed to the inhibition of cruzipain. Cruzipain is a major lysosomal cysteine protease of the parasite, playing a vital role in its metabolism, cell invasion, and evasion of the host immune response. mdpi.combohrium.com Its inhibition is considered a validated strategy for therapeutic intervention. nih.gov Several studies have identified nitro-heterocyclic compounds, such as nitroisoxazole and nitrophenyl derivatives, as inhibitors of this crucial enzyme. mdpi.com The interaction of the nitro group with amino acid residues in the enzyme's active site is thought to be a key factor in this inhibitory activity. mdpi.com

Another significant proposed mechanism involves the bio-activation of the nitro group by parasitic nitroreductases (NTRs). mdpi.com This process is characteristic of nitroaromatic drugs used against microaerophilic or anaerobic pathogens. The reduction of the nitro group leads to the formation of highly reactive radical species, such as nitroso and hydroxylamine (B1172632) derivatives. mdpi.com These reactive intermediates can induce severe intracellular oxidative stress, damaging essential biomolecules like DNA, lipids, and proteins, ultimately leading to parasite death. mdpi.com However, it is noteworthy that some potent 5-nitro-2-aminothiazole-based antichagasic agents have been shown not to be activated by type I nitroreductases, indicating that alternative reductive enzymes or different mechanisms of action may also be involved. nih.govnih.gov

The table below summarizes the in vitro activity and proposed mechanisms for several 5-nitro heterocyclic compounds, providing a framework for understanding the potential action of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-.

Compound ClassTarget OrganismKey Research FindingProposed Mechanism of ActionReference
Nitroisoxazole DerivativesTrypanosoma cruziExhibited trypanocidal activity linked to ROS generation.Inhibition of cruzipain; Generation of intracellular oxidative damage via activation by nitroreductases (NTRs). mdpi.com
5-Nitroindazole DerivativesTrypanosoma cruzi (Y strain)Showed outstanding activity against intracellular amastigotes, with IC50 values in the low micromolar to nanomolar range.Likely involves reductive activation by parasitic NTRs, similar to other nitroaromatic drugs like benznidazole. nih.gov
5-Nitro-2-aminothiazole AmidesTrypanosoma cruziActive against amastigotes; some compounds were more potent than the reference drug benznidazole.The precise mechanism is not fully elucidated, but potent compounds were not activated by type I nitroreductase (NTR), suggesting an alternative pathway. nih.govnih.gov
Triazole-based AnaloguesTrypanosoma cruziIdentified compounds that selectively inhibit cruzipain activity with IC50 values in the low micromolar range.Targeted covalent inhibition of the cysteine protease cruzipain. mdpi.com

Antiviral Activity Mechanisms

Specific in vitro studies detailing the antiviral mechanism of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- are limited. However, the broader class of pyridine-containing heterocyclic compounds has been recognized for a wide range of therapeutic properties, including antiviral activity. mdpi.com General mechanisms for antiviral agents can involve various stages of the viral life cycle. acs.org These may include:

Inhibition of Viral Entry : Preventing the virus from binding to or entering host cells.

Inhibition of Viral Replication : Interfering with the enzymes essential for the replication of the viral genome, such as viral polymerases. nih.gov

Inhibition of Viral Assembly : Preventing the formation of new virus particles within the host cell. acs.org

Given the structure of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]-, it is plausible that its mode of action could involve the inhibition of key viral enzymes through interactions facilitated by its aromatic and functional groups. However, without specific experimental data, this remains speculative. Further research is required to elucidate the precise molecular targets and mechanisms underlying its potential antiviral effects.

Future Directions and Advanced Applications in Chemical and Medicinal Research

Potential as a Chemical Probe for Uncovering Novel Biological Targets

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The structure of Acetamide (B32628), 2-[(5-nitro-pyridin-2-YL)amino]- possesses key features that make it a promising candidate for development as a chemical probe. The nitropyridine moiety, in particular, is a versatile precursor in the synthesis of various bioactive molecules. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the charge distribution of the pyridine (B92270) ring, potentially modulating its binding affinity and selectivity for biological macromolecules. chempanda.com

Furthermore, the nitro group can be chemically reduced to an amino group, providing a synthetic handle for attaching reporter tags such as fluorophores or biotin. ntnu.no This would enable researchers to use the molecule in pull-down assays or imaging studies to identify its binding partners within a cell, thereby uncovering novel biological targets or pathways. The amino-acetamide side chain also offers opportunities for modification to fine-tune its interaction with target proteins.

Role in the Design and Development of Next-Generation Medicinal Chemistry Scaffolds

The pyridine ring is a fundamental building block in modern drug discovery, found in over 7,000 molecules of medicinal importance. nih.gov Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- serves as an excellent starting scaffold for the generation of diverse chemical libraries.

Medicinal chemists can systematically modify its structure to explore structure-activity relationships (SAR). For instance:

The Nitro Group: Can be replaced with other electron-withdrawing or electron-donating groups to alter the electronic profile and binding capabilities. It can also be transformed into other functional groups to create new derivatives. nih.gov

The Pyridine Ring: The hydrogen atoms on the ring can be substituted with various functional groups to explore different binding pockets of a target protein.

The Amino-Acetamide Linker: The length and composition of this side chain can be varied to optimize interactions with a target and improve pharmacokinetic properties.

The versatility of the pyridine scaffold suggests that derivatives of this compound could be developed into potent and selective modulators of various enzymes or receptors. researchgate.net

Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. With a molecular weight of 196.16 g/mol , Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- fits perfectly within the definition of a fragment. If this fragment shows even weak affinity for a target, it can be grown or linked with other fragments to produce a highly potent lead compound. The pyridine core is a common feature in FBDD, and its presence in this molecule makes it an attractive candidate for screening libraries. researchgate.netnih.gov

Scaffold hopping is a medicinal chemistry strategy aimed at identifying isosteric replacements for the core structure of a known active compound, often to improve properties or find novel intellectual property. The pyridine-acetamide core of this molecule can be subjected to scaffold hopping, where the pyridine ring might be replaced by other heterocycles (e.g., pyrimidine, thiazole (B1198619), or pyrazole) to explore new chemical space while retaining the key binding interactions of the original pharmacophore. This approach can lead to the discovery of next-generation drug candidates with improved profiles.

Strategic Development as a Lead Compound for Preclinical Optimization Research

Should Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- or a close analog be identified as a "hit" in a high-throughput screen, it would become the starting point for a lead optimization campaign. upmbiomedicals.com This iterative process involves refining the molecule's structure to enhance its efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.compatsnap.com

A hypothetical lead optimization cycle for this compound would involve several key steps:

Design: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling would be used to predict how structural modifications might improve binding to the target. patsnap.com

Synthesis: Medicinal chemists would synthesize a focused library of analogs based on the design hypotheses. This could involve, for example, reducing the nitro group to an amine or creating various substitutions on the pyridine ring. researchgate.net

Testing: The new compounds would be evaluated in a series of in vitro biological assays to measure their potency, selectivity, and basic physicochemical properties. upmbiomedicals.com

This structured approach is essential for transforming a promising but imperfect initial hit into a compound suitable for further development. danaher.com

Emerging Research Avenues and Unexplored Applications of Pyridine-Acetamide Derivatives

The broader class of pyridine-acetamide derivatives is a fertile ground for discovering novel therapeutic agents. Recent research has highlighted their potential across a diverse range of diseases, pointing to numerous emerging avenues for exploration. The functional groups present in Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- suggest its derivatives could be relevant in these cutting-edge areas.

For example, different substituted pyridine and acetamide derivatives have shown significant activity as:

Anticancer Agents: Pyridinyl acetamide derivatives have been discovered as potent and selective inhibitors of Porcupine, a key enzyme in the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov Other pyridine-based molecules are being investigated as FLT3 inhibitors for acute myeloid leukemia and as tubulin polymerization inhibitors. nih.govrsc.org

Antibacterial and Antioxidant Agents: Studies have reported the synthesis of pyridine-acetamide hybrids with notable antibacterial activity, in some cases comparable to standard antibiotics. These compounds have also demonstrated antioxidant potential. researchgate.netresearchgate.net

Insecticides: Certain pyridyl-thio-acetamide derivatives have shown potent insecticidal activity, suggesting applications in agriculture. researchgate.net

The diverse biological activities of related compounds underscore the immense untapped potential of the pyridine-acetamide scaffold. Future research into derivatives of Acetamide, 2-[(5-nitro-pyridin-2-YL)amino]- could lead to the discovery of novel therapeutics for a wide array of diseases.

Biological Activities of Selected Pyridine-Acetamide Derivatives

The following table summarizes the documented biological activities of various compounds that share the pyridine-acetamide structural motif, illustrating the therapeutic potential of this chemical class.

Compound ClassBiological ActivityTherapeutic Area
Pyridinyl Acetamide DerivativesPorcupine (Wnt pathway) InhibitionOncology
Pyridine-Acetamide HybridsAntibacterial, AntioxidantInfectious Disease, Oxidative Stress
Pyridine derivatives bearing 1,2,3-triazoleFLT3 Kinase InhibitionOncology (Leukemia)
2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamideInsecticidalAgriculture

Q & A

Q. What are the common synthetic routes for preparing 2-[(5-nitro-pyridin-2-YL)amino]acetamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A key precursor for synthesizing pyridine-linked acetamides involves nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates can react with 5-nitropyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Monitoring via TLC (using ethyl acetate/hexane eluent) ensures completion . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amine to chloroacetamide) and solvent polarity to enhance yield.

Q. How is the structural integrity of 2-[(5-nitro-pyridin-2-YL)amino]acetamide confirmed post-synthesis?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C), FT-IR, and elemental analysis. For instance:
  • ¹H NMR : Pyridin-2-yl protons resonate at δ 8.2–8.5 ppm (doublets), while the acetamide NH appears as a singlet near δ 10.2 ppm.
  • FT-IR : Stretching vibrations for C=O (amide I band) at ~1650 cm⁻¹ and N–H (amide II) at ~1550 cm⁻¹ confirm the core structure .
  • Elemental Analysis : Deviations >0.3% from theoretical C/H/N values indicate impurities requiring column chromatography (silica gel, 60–120 mesh).

Q. What computational tools are suitable for preliminary structural modeling of this compound?

  • Methodological Answer : Gaussian or ORCA software with density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts geometry, bond angles, and electronic properties. For nitro-substituted pyridines, Mulliken charges on the nitro group help assess electrophilic reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group is electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution (SNAr). For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalyst and Cs₂CO₃ base in THF/water (3:1) at 80°C. Competitive reduction of the nitro group to NH₂ may occur; controlled reaction times (4–6 hours) minimize side products .

Q. What experimental and computational strategies resolve contradictions in crystallographic data for nitro-substituted acetamides?

  • Methodological Answer : X-ray diffraction (single-crystal) with SHELX software (SHELXL for refinement) resolves ambiguities in bond lengths and angles. For disordered nitro groups, isotropic displacement parameters (Ueq) and restraints (DFIX, SIMU) improve refinement . DFT-optimized geometries can validate experimental data—deviations >0.05 Å suggest lattice strain or solvent effects .

Q. How can the biological activity of this compound be systematically evaluated against microbial targets?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hours, 37°C).
  • DNA Binding : UV-Vis titration (CT-DNA, 260 nm) with Scatchard plots to calculate binding constants (Kb).
  • Antifungal Activity : Zone-of-inhibition assays against C. albicans (Sabouraud dextrose agar) .

Q. What challenges arise in analyzing tautomeric forms of 2-[(5-nitro-pyridin-2-YL)amino]acetamide, and how are they addressed?

  • Methodological Answer : Tautomerism between enol-imine and keto-amine forms complicates spectral interpretation. Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) identifies dynamic equilibria. DFT calculations at the M06-2X/def2-TZVP level predict the dominant tautomer based on Gibbs free energy .

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